molecular formula C12H15NO B13922161 2-Benzyl-3-(dimethylamino)acrolein

2-Benzyl-3-(dimethylamino)acrolein

Cat. No.: B13922161
M. Wt: 189.25 g/mol
InChI Key: XCFSOIDTZWNRHP-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Benzyl-3-(dimethylamino)acrolein (CAS: 143462-35-5) is an α,β-unsaturated aldehyde derivative with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) at the 3-position and a benzyloxy moiety (-OCH₂C₆H₅) at the 2-position of the acrolein backbone. The compound is characterized by the SMILES string CN(C)C=C(OCC1=CC=CC=C1)C=O and is classified under amines, ethers, and hydroxyl-containing building blocks .

Synthesis:
The compound is synthesized via a three-step process:

Reaction of [(2,2-diethoxyethoxy)methyl]benzene with PCl₅ at 75°C, followed by treatment with anhydrous N,N-dimethylformamide (DMF) to form an intermediate.

Alkaline hydrolysis (pH ≥ 8) to yield the aldehyde functionality.

Purification via silica gel chromatography (hexane:acetone gradient), achieving a 53% yield .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-benzyl-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

XCFSOIDTZWNRHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(CC1=CC=CC=C1)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves three main stages:

  • Stage 1: Chlorination of [(2,2-Diethoxyethoxy)methyl]benzene using phosphorus pentachloride (PCl5) under cooling and subsequent heating.
  • Stage 2: Reaction of the chlorinated intermediate with anhydrous N,N-dimethylformamide (DMF) at ambient temperature for an extended period.
  • Stage 3: Neutralization and extraction using aqueous sodium hydroxide to obtain the final aldehyde product.

This method yields 2-Benzyl-3-(dimethylamino)acrolein as a brown oil with moderate yield (~53%) under carefully controlled reaction conditions.

Detailed Stepwise Procedure

Step Reagents & Conditions Description
1 [(2,2-Diethoxyethoxy)methyl]benzene (8.30 g, 37.0 mmol), Phosphorus pentachloride (8.09 g, 38.8 mmol), ice cooling (0°C), stirring 15 min, then oil bath at 75°C for 75 min The acetal derivative is chlorinated by gradual addition of phosphorus pentachloride under ice cooling, followed by heating to promote reaction completion.
2 Anhydrous N,N-dimethylformamide (8.6 mL, 111 mmol), room temperature, stirring for 72 hours The chlorinated intermediate reacts with DMF, which acts as a nucleophile and formylation agent, forming an iminium intermediate.
3 8 M aqueous sodium hydroxide, ice bath, pH adjusted to 8 or higher Neutralization step to hydrolyze and liberate the aldehyde functionality, followed by extraction with ether and purification by silica gel chromatography (hexane:acetone gradient) to isolate the product.

Reaction Scheme Summary

The overall synthetic transformation can be summarized as follows:

$$
\text{[(2,2-Diethoxyethoxy)methyl]benzene} \xrightarrow[\text{ice cooling}]{\text{PCl}_5} \text{Chlorinated intermediate} \xrightarrow[\text{RT, 72 h}]{\text{DMF}} \text{Iminium salt} \xrightarrow[\text{NaOH, pH 8}]{\text{hydrolysis}} \text{2-Benzyl-3-(dimethylamino)acrolein}
$$

Yield and Purity

  • The isolated yield of 2-Benzyl-3-(dimethylamino)acrolein from this procedure is approximately 53% based on the starting acetal.
  • The product is obtained as a brown oil, which can be purified by silica gel chromatography using a hexane-acetone solvent system.
  • The molecular formula is C12H15NO2, with a molecular weight of 205.25 g/mol.

Alternative Synthetic Considerations and Related Compounds

Relation to 3-Dimethylaminoacrolein

3-Dimethylaminoacrolein, a structurally related compound, is typically synthesized via addition of dimethylamine to propynal or via vinyl ether intermediates reacting with Vilsmeier reagents (formed in situ from DMF and phosgene or analogs). Although propynal is explosive and unsuitable for industrial scale, vinyl ethers provide safer and efficient alternatives yielding 3-dimethylaminoacrolein in good yields (up to 86% in some processes).

This background informs the synthetic strategy for 2-Benzyl-3-(dimethylamino)acrolein, where benzyl-substituted vinyl ether analogs or acetals are chlorinated and formylated to introduce the dimethylaminoacrolein moiety.

Use of Alternative Chlorinating Agents

Instead of phosphorus pentachloride, other chlorinating agents such as phosphoryl trichloride or oxalyl chloride can be employed for the formation of the iminium salt intermediates, which upon basic hydrolysis yield the desired aminoacrolein derivatives.

Data Tables for Preparation Parameters

Parameter Value Notes
Starting material [(2,2-Diethoxyethoxy)methyl]benzene 8.30 g (37.0 mmol)
Chlorinating agent Phosphorus pentachloride 8.09 g (38.8 mmol)
Temperature (chlorination) 0°C to 75°C Ice cooling then oil bath heating
Reaction time (chlorination) 90 minutes total 15 min stirring + 75 min heating
N,N-Dimethylformamide 8.6 mL (111 mmol) Anhydrous, room temperature
Reaction time (formylation) 72 hours Stirring at room temperature
Neutralization 8 M NaOH aqueous Adjust pH to 8 or higher
Extraction solvent Ether Followed by washing and drying
Purification Silica gel chromatography Hexane:acetone gradient 4:1 to 2:1
Yield 53% Isolated product

Chemical Reactions Analysis

2-Benzyl-3-(dimethylamino)acrolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentachloride, N,N-dimethylformamide, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus pentachloride and N,N-dimethylformamide yields 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity/Applications
2-Benzyl-3-(dimethylamino)acrolein 143462-35-5 C₁₂H₁₅NO₂ Aldehyde, dimethylamino, benzyl ether Intermediate in organic synthesis
Ethyl 4-(dimethylamino)benzoate Not Provided C₁₁H₁₅NO₂ Ester, dimethylamino Co-initiator in resin cements; higher degree of conversion than methacrylate analogs
2-(Dimethylamino)ethyl methacrylate Not Provided C₈H₁₅NO₂ Methacrylate, dimethylamino Lower reactivity in resin systems; requires diphenyliodonium hexafluorophosphate (DPI) for enhanced conversion
Acrolein 107-02-8 C₃H₄O Aldehyde, α,β-unsaturated Cytotoxic agent; induces DNA damage and squamous differentiation in epithelial cells at µM concentrations
Benzyloxyacetaldehyde diethyl acetal 42783-78-8 C₁₃H₂₀O₃ Acetal, benzyl ether Precursor in aldehyde synthesis; less reactive due to acetal protection

Reactivity and Functional Group Analysis

  • Aldehyde vs. Acetal: Unlike its precursor, benzyloxyacetaldehyde diethyl acetal (CAS: 42783-78-8), 2-benzyl-3-(dimethylamino)acrolein exhibits higher electrophilicity due to the unprotected aldehyde group, making it more reactive in nucleophilic additions (e.g., enamine formation) .
  • This contrasts with ethyl 4-(dimethylamino)benzoate, where the dimethylamino group primarily enhances photoinitiation efficiency in polymer resins .
  • Cytotoxicity Contrast with Acrolein: While acrolein (C₃H₄O) is highly cytotoxic at µM levels—causing DNA single-strand breaks and glutathione depletion—2-benzyl-3-(dimethylamino)acrolein’s bioactivity remains understudied.

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